molecular formula C16H20N2O3S B5204879 methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate

methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate

Cat. No. B5204879
M. Wt: 320.4 g/mol
InChI Key: ZPIYTCFYLIOLAC-ZDUSSCGKSA-N
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Description

Methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is a derivative of L-proline and is commonly referred to as M1MT. It has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of M1MT is not fully understood. However, it is believed to work by modulating the activity of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. M1MT has also been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
M1MT has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, which can help protect cells from oxidative damage. It has also been shown to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. Additionally, M1MT has been shown to have anti-tumor effects, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using M1MT in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using M1MT is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving M1MT. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and how it can be used to modulate signaling pathways in the body. Finally, there is potential for M1MT to be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of M1MT involves the reaction of L-proline with 5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxylic acid, followed by esterification with methanol. The resulting compound is then purified using column chromatography. The synthesis process has been optimized to produce high yields of pure M1MT.

Scientific Research Applications

M1MT has been studied for its potential applications in various areas of scientific research. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.

properties

IUPAC Name

methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-10-6-7-14(22-10)15-17-12(11(2)21-15)9-18-8-4-5-13(18)16(19)20-3/h6-7,13H,4-5,8-9H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIYTCFYLIOLAC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC(=C(O2)C)CN3CCCC3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=NC(=C(O2)C)CN3CCC[C@H]3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate

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